N-Benzyl-2-(6-bromo-2-methyl-quinolin-4-yloxy)-acetamide
Overview
Description
GSK124576A is a bioactive chemical.
Scientific Research Applications
Structural Aspects and Properties
A study on the structural aspects of isoquinoline derivatives, including compounds similar to N-Benzyl-2-(6-bromo-2-methyl-quinolin-4-yloxy)-acetamide, revealed their ability to form gels and crystalline solids when treated with mineral acids. These compounds, like N-Benzyl-2-(6-bromo-2-methyl-quinolin-4-yloxy)-acetamide, demonstrate interesting fluorescence properties under various conditions (Karmakar, Sarma, & Baruah, 2007).
Luminescent Properties and Lanthanide Complexes
Research has shown that similar aryl amide type ligands, including derivatives like N-Benzyl-2-(6-bromo-2-methyl-quinolin-4-yloxy)-acetamide, can be used to synthesize lanthanide(III) complexes. These complexes exhibit strong luminescence, particularly in the case of Eu(III) complexes, which are of interest for their potential applications in materials science (Wu et al., 2006).
Antimicrobial and Antitubercular Activity
Compounds in the class of 2-(quinolin-4-yloxy)acetamides, closely related to N-Benzyl-2-(6-bromo-2-methyl-quinolin-4-yloxy)-acetamide, have been identified as potent inhibitors of Mycobacterium tuberculosis growth. These compounds have shown efficacy against drug-susceptible and drug-resistant strains, suggesting their potential as candidates for tuberculosis treatment (Pissinate et al., 2016); (Giacobbo et al., 2017).
Antiviral and Antiapoptotic Effects
A novel anilidoquinoline derivative, closely related to N-Benzyl-2-(6-bromo-2-methyl-quinolin-4-yloxy)-acetamide, was synthesized and evaluated for its therapeutic efficacy against Japanese encephalitis. This compound showed significant antiviral and antiapoptotic effects, indicating the potential of similar compounds in antiviral therapy (Ghosh et al., 2008).
Inotropic Activity in Cardiovascular Research
In the field of cardiovascular research, derivatives of quinoline, like N-Benzyl-2-(6-bromo-2-methyl-quinolin-4-yloxy)-acetamide, have been synthesized and evaluated for their positive inotropic activity. This indicates potential applications in the development of heart failure medications (Zhang et al., 2008).
properties
IUPAC Name |
N-benzyl-2-(6-bromo-2-methylquinolin-4-yl)oxyacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O2/c1-13-9-18(16-10-15(20)7-8-17(16)22-13)24-12-19(23)21-11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,21,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYMPBNKUIKAENG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)Br)OCC(=O)NCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501347959 | |
Record name | N-Benzyl-2-[(6-bromo-2-methyl-4-quinolinyl)oxy]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501347959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyl-2-(6-bromo-2-methyl-quinolin-4-yloxy)-acetamide | |
CAS RN |
1443139-14-7 | |
Record name | N-Benzyl-2-[(6-bromo-2-methyl-4-quinolinyl)oxy]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501347959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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